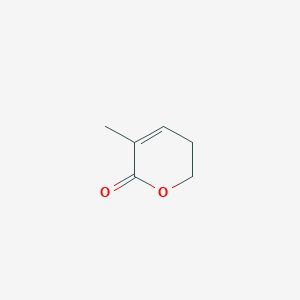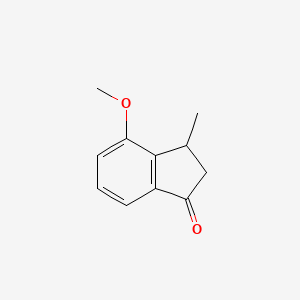
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a benzo-fused ketone, which means it contains a benzene ring fused to a ketone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base to facilitate the cyclization reaction .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of dihydro-1-indanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indenone derivatives.
Scientific Research Applications
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications, including:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
4-Methoxy-1-indanone: Another benzo-fused ketone with similar structural features.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different substituents.
1H-Inden-1-one: A simpler indenone derivative without the methoxy and methyl groups.
Uniqueness: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methoxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(12)8-4-3-5-10(13-2)11(7)8/h3-5,7H,6H2,1-2H3 |
InChI Key |
BZIKBDSAYGQLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



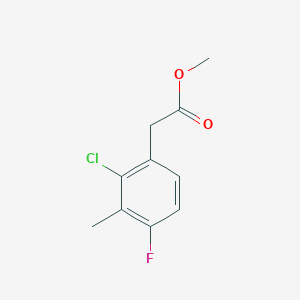
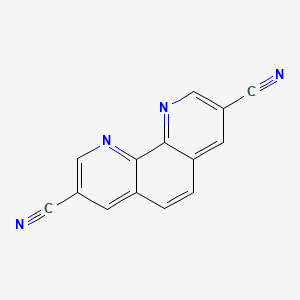
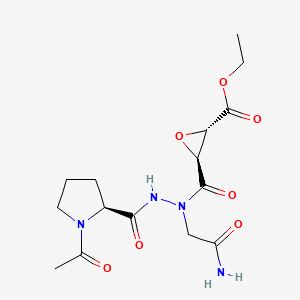
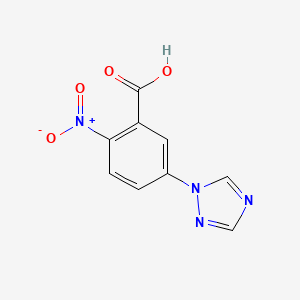
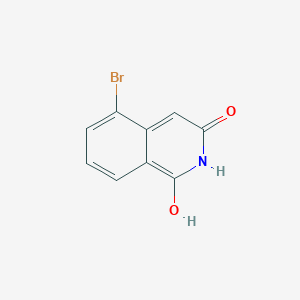
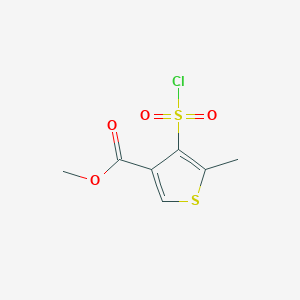
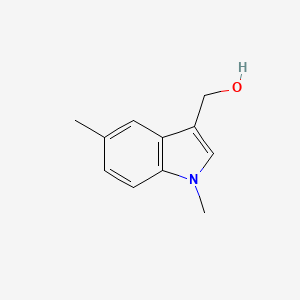
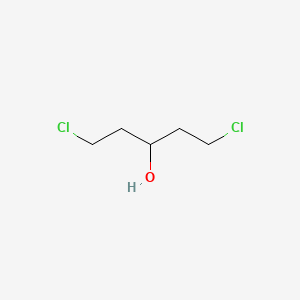
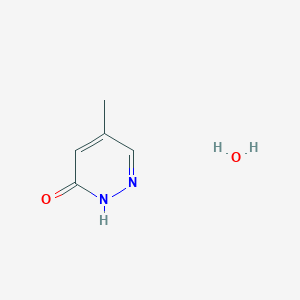
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
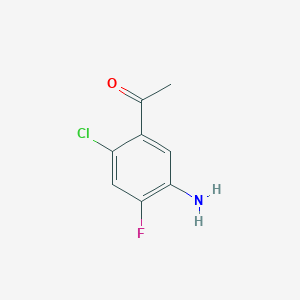
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
